

Application Notes: Quantitative Determination of Isoxanthopterin using a Competitive ELISA Assay

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Introduction

Isoxanthopterin is a pteridine compound that serves as a catabolite in pterin metabolism. Pteridines, including **isoxanthopterin**, are increasingly recognized for their role as biomarkers of cellular immune activation.[1] Elevated levels of **isoxanthopterin** in biological fluids such as urine and plasma have been associated with various pathological conditions, including certain types of cancer and inflammatory disorders.[2][3] The accurate quantification of **isoxanthopterin** can, therefore, provide valuable insights for researchers in immunology, oncology, and drug development.

This competitive Enzyme-Linked Immunosorbent Assay (ELISA) provides a sensitive and specific method for the quantitative determination of **isoxanthopterin** in various biological samples. The assay is based on the principle of competitive binding between **isoxanthopterin** in the sample and a fixed amount of **isoxanthopterin** conjugated to horseradish peroxidase (HRP) for a limited number of anti-**isoxanthopterin** antibody binding sites coated on the microplate. The resulting color development is inversely proportional to the concentration of **isoxanthopterin** in the sample.

Principle of the Assay



This assay is a competitive ELISA. The wells of a 96-well microplate are pre-coated with a proprietary anti-isoxanthopterin antibody. When the sample or standard is added to the wells along with an isoxanthopterin-HRP conjugate, the free isoxanthopterin in the sample competes with the isoxanthopterin-HRP conjugate for binding to the immobilized antibody. After an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the HRP enzyme bound to the plate to produce a colored product. The intensity of the color is measured spectrophotometrically at 450 nm. The concentration of isoxanthopterin in the sample is inversely proportional to the optical density (OD) and is determined by comparison with a standard curve generated from known concentrations of isoxanthopterin.

Materials Provided

Component	Quantity	Storage
Anti-Isoxanthopterin Coated Microplate (96 wells)	1 plate	4°C
Isoxanthopterin Standard (1 μg/mL)	1 vial	-20°C
Isoxanthopterin-HRP Conjugate (100X)	1 vial	-20°C
Assay Diluent	50 mL	4°C
Wash Buffer Concentrate (20X)	25 mL	4°C
TMB Substrate	12 mL	4°C
Stop Solution	8 mL	4°C
Plate Sealer	2	Room Temperature

Materials Required but Not Provided

- · Deionized or distilled water
- Precision pipettes and disposable tips



- Graduated cylinders
- Vortex mixer
- Microplate reader capable of measuring absorbance at 450 nm
- Automated microplate washer (optional)
- Tubes for standard and sample dilutions

Assay Performance

Standard Curve:

The following data is for demonstration purposes only. A new standard curve must be generated for each assay.

Isoxanthopterin (ng/mL)	OD 450 nm	% B/B ₀
0	2.500	100
0.1	2.125	85
0.5	1.500	60
1	1.000	40
5	0.400	16
10	0.200	8
50	0.050	2

Assay Specificity:

The anti-isoxanthopterin antibody used in this kit is highly specific for isoxanthopterin.

Cross-reactivity with other related pteridine compounds was determined by competitive ELISA.



Compound	Cross-Reactivity (%)
Isoxanthopterin	100
Xanthopterin	< 1
Neopterin	< 0.1
Biopterin	< 0.1
Pterin	< 0.1

Precision:

- Intra-Assay Precision (Precision within an assay): Three samples of known concentration were tested twenty times on one plate to assess intra-assay precision.
- Inter-Assay Precision (Precision between assays): Three samples of known concentration were tested in twenty separate assays to assess inter-assay precision.

Intra-Assay Precision	Inter-Assay Precision	
Number of Replicates	20	20
Sample 1 (Low Conc.)	CV < 10%	CV < 15%
Sample 2 (Mid Conc.)	CV < 10%	CV < 15%
Sample 3 (High Conc.)	CV < 10%	CV < 15%

Visualizations



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Interferon-gamma (IFN-y) Induces GTP Cyclohydrolase I 7,8-Dihydroneopterin Triphosphate Neopterin 7,8-Dihydropterin (Immune Activation Marker) Dihydropterin Oxidase Pterin Xanthine Dehydrogenase

Figure 1. Experimental workflow for the Isoxanthopterin Competitive ELISA.

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